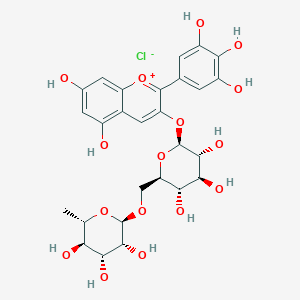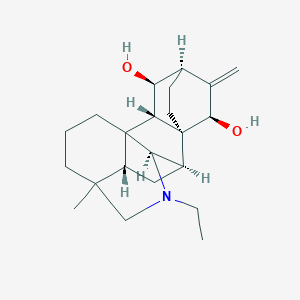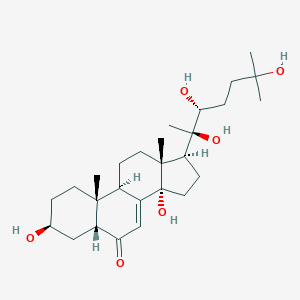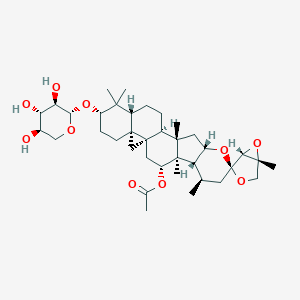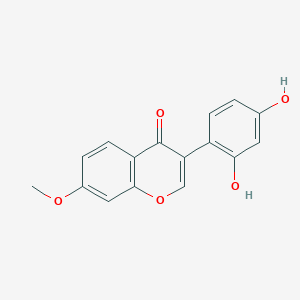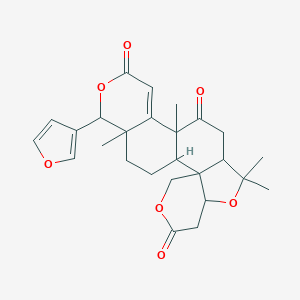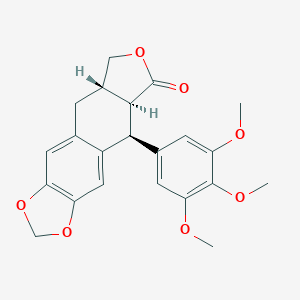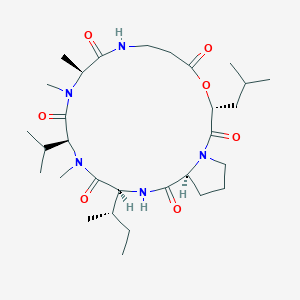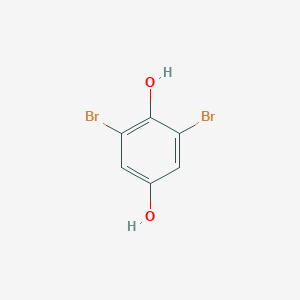
Dihydrodaidzein
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dihydrodaidzein hat aufgrund seiner signifikanten biologischen Aktivität eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird bei der Untersuchung des Isoflavonstoffwechsels und der Biotransformation eingesetzt.
Biologie: Spielt eine Rolle im Stoffwechsel von diätetischen Isoflavonoiden durch Darmbakterien.
Medizin: Zeigt antioxidative, kardiovaskuläre Krankheitspräventions- und Osteoporosepräventionsaktivitäten.
Industrie: Potentielle Anwendungen bei der Entwicklung von funktionellen Lebensmitteln und Nutrazeutika.
5. Wirkmechanismus
This compound übt seine Wirkung durch seine Wechselwirkung mit der Darmflora aus. Es wird von Darmbakterien zu Metaboliten wie Tetrahydrodaidzein und Equol metabolisiert, die eine verstärkte biologische Aktivität aufweisen . Der Mechanismus beinhaltet die Umwandlung von this compound in diese Metaboliten durch eine Reihe enzymatischer Reaktionen, darunter Reduktion und Racemisierung .
Ähnliche Verbindungen:
Daidzein: Die Vorstufe von this compound, ebenfalls ein Isoflavon mit signifikanter biologischer Aktivität.
Genistein: Ein weiteres Isoflavon aus Soja, das this compound in Struktur und Funktion ähnelt.
Equol: Ein Metabolit von this compound mit potenter östrogener Aktivität.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner höheren und breiteren biologischen Aktivität im Vergleich zu seiner metabolischen Vorstufe Daidzein . Es zeigt eine verbesserte Osteoporoseaktivität und andere gesundheitliche Vorteile, was es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung macht .
Wirkmechanismus
Dihydrodaidzein exerts its effects through its interaction with the gut microbiota. It is metabolized by intestinal bacteria to produce metabolites such as tetrahydrodaidzein and equol, which exhibit enhanced biological activities . The mechanism involves the conversion of this compound to these metabolites through a series of enzymatic reactions, including reduction and racemization .
Similar Compounds:
Daidzein: The precursor of this compound, also an isoflavone with significant biological activity.
Genistein: Another isoflavone derived from soy, similar in structure and function to this compound.
Equol: A metabolite of this compound with potent estrogenic activity.
Uniqueness: this compound is unique due to its higher and broader biological activity compared to its metabolic precursor daidzein . It exhibits improved osteoporosis activity and other health benefits, making it a compound of significant interest in scientific research .
Safety and Hazards
Dihydrodaidzein is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Biochemische Analyse
Biochemical Properties
Dihydrodaidzein interacts with various enzymes, proteins, and other biomolecules. It is mainly derived from biosynthesis, and can also be produced by chemical synthesis and enzyme catalyzation . Intestinal bacteria play a pivotal role in the biotransformation of daidzein, the precursor of this compound, and the enrichment and substantial synthesis of DHD depend on the selection of highly efficient bacterial strains from the multitude participating in daidzein conversion .
Cellular Effects
This compound has been found to exhibit higher and broader biological activity compared to its metabolic precursor daidzein, such as improved osteoporosis activity . It has vasodilatory action on rat isolated aortic rings and stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. For instance, it has been found that this compound can reversely convert into daidzein even without cofactors under aerobic conditions . This suggests that this compound may have a role in regulating the levels of daidzein in the body.
Temporal Effects in Laboratory Settings
It has been observed that this compound can be detected in the plasma 4 hours after intravenous injection
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily derived from the hydrogenation of daidzein in metabolism . The conversion of daidzein to this compound is primarily achieved through the secretion of a series of enzymes, with different enzymes required at different stages .
Transport and Distribution
It has been found that this compound and its derivatives could be detected in the plasma and in organs except the heart . This suggests that this compound may be widely distributed within the body.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Dihydrodaidzein kann durch chemische Synthese und Enzymkatalyse synthetisiert werden. Der Biosyntheseweg umfasst die Umwandlung von Daidzein in this compound durch Darmbakterien, die eine entscheidende Rolle im Biotransformationsprozess spielen . Die Auswahl hocheffizienter Bakterienstämme ist entscheidend für die Anreicherung und substanzielle Synthese von this compound .
Industrielle Produktionsmethoden: In industriellen Umgebungen kann this compound mit einem neuartigen, sauerstofftoleranten Rinderpansenbakterium hergestellt werden, das Isoflavone Daidzein und Genistein anaerob in this compound bzw. Dihydrogenistein umwandeln kann . Die Bioconversionsrate kann durch Zugabe von Ascorbinsäure zum Kulturmedium erhöht werden .
Analyse Chemischer Reaktionen
Reaktionstypen: Dihydrodaidzein unterliegt verschiedenen chemischen Reaktionen, darunter Reduktion und Racemisierung. So kann es durch eine diastereoselektive Reduktionsreaktion in Tetrahydrodaidzein umgewandelt werden . Darüber hinaus kann this compound-Racemase sowohl das ®- als auch das (S)-Enantiomer von this compound in das Racemat umwandeln .
Häufige Reagenzien und Bedingungen:
Reduktion: this compound-Reduktase (DHDR) wird zur Reduktion von this compound zu Tetrahydrodaidzein verwendet.
Racemisierung: this compound-Racemase ist für den Racemisierungsprozess unerlässlich.
Hauptprodukte:
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYXBPPMXZIHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912308 | |
| Record name | Dihydrodaidzein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrodaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17238-05-0 | |
| Record name | (±)-Dihydrodaidzein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoflavanone, 4',7-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrodaidzein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrodaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C | |
| Record name | Dihydrodaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
